cyclopropyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride and a Lewis acid catalyst . The 2-(2-methylphenoxy)ethyl group can be attached via an etherification reaction, using 2-methylphenol and an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Friedel-Crafts acylation steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indole alcohols.
Substitution: N-alkyl or N-acyl indoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: As a probe to study indole-binding proteins and enzymes.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
Tryptophan: An essential amino acid with an indole side chain.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
3-CYCLOPROPANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopropanecarbonyl group and 2-(2-methylphenoxy)ethyl group are not commonly found in other indole derivatives, making this compound a valuable addition to the library of synthetic indoles .
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
cyclopropyl-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C21H21NO2/c1-15-6-2-5-9-20(15)24-13-12-22-14-18(21(23)16-10-11-16)17-7-3-4-8-19(17)22/h2-9,14,16H,10-13H2,1H3 |
InChI Key |
ATYBREKRLJVNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.